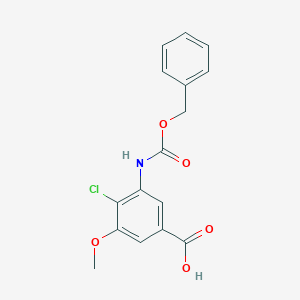![molecular formula C27H21FN4O2S B2986201 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888448-60-0](/img/structure/B2986201.png)
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound with a complex structure that spans several chemical classes, including quinolines, pyrimidoindoles, and fluorophenyl groups. Its unique framework hints at its potential utility in various scientific domains, particularly in medicinal chemistry due to its multi-functional characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves several steps:
Initial Formation: : The quinoline core can be formed through cyclization reactions, typically using anilines and ketones under acidic conditions.
Thioether Linkage: : Introduction of the thioether linkage involves a nucleophilic substitution reaction where a thiol group is introduced to a halogenated precursor.
Indole Formation: : The indole component can be synthesized via Fischer indole synthesis or other ring-closing methodologies.
Pyrimidoindole Synthesis: : The pyrimido[5,4-b]indole moiety is formed through cyclization and condensation reactions involving appropriately substituted anilines and aldehydes.
Industrial Production Methods
In an industrial setting, these steps are scaled up with optimized conditions, focusing on achieving high yields and purity. Catalysts and solvents are carefully chosen to ensure efficiency, and continuous flow chemistry methods are often employed to facilitate large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinoline and indole moieties.
Reduction: : Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: : The fluorophenyl group allows for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions include strong bases like sodium hydride or catalytic systems for palladium-catalyzed cross-couplings.
Major Products Formed
Oxidation Products: : Quinoline N-oxides, pyrimidoindole ketones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Fluorophenyl substituents replaced by nucleophiles.
Wissenschaftliche Forschungsanwendungen
The compound finds its application across various scientific fields:
Chemistry: : Used as a scaffold for developing novel molecules with potential bioactivity.
Biology: : Probes for studying enzyme interactions and binding studies.
Medicine: : Potential leads for drug development, particularly in targeting cancer pathways due to its multi-ring structure which mimics certain biomolecules.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its unique properties.
Wirkmechanismus
The mechanism by which 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects varies depending on its application. Typically, its multi-functional groups interact with different molecular targets through hydrogen bonding, van der Waals forces, and π-π interactions. In medicinal applications, it might inhibit or modulate specific enzymes or receptors involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one
3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Highlighting its Uniqueness
Compared to these similar compounds, the fluorophenyl group in 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one enhances its potential for medicinal chemistry applications, as fluorine atoms often play a critical role in the bioavailability and metabolic stability of pharmaceutical agents.
Eigenschaften
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN4O2S/c28-19-11-3-6-14-22(19)32-26(34)25-24(18-10-2-4-12-20(18)29-25)30-27(32)35-16-23(33)31-15-7-9-17-8-1-5-13-21(17)31/h1-6,8,10-14,29H,7,9,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIKZHHIPOYPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5F)NC6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B2986121.png)
![dimethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2986122.png)

![6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2986126.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-2H-chromen-2-one](/img/structure/B2986129.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide](/img/structure/B2986136.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B2986137.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2986139.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2986141.png)
